molecular formula C20H33ClN2O3 B15189803 Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-piperidinyl)ethoxy)phenyl ester, monohydrochloride CAS No. 118116-10-2

Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-piperidinyl)ethoxy)phenyl ester, monohydrochloride

Cat. No.: B15189803
CAS No.: 118116-10-2
M. Wt: 384.9 g/mol
InChI Key: RLKOFBSKVAHWGP-UHFFFAOYSA-N
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Description

Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-piperidinyl)ethoxy)phenyl ester, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a piperidine ring and a tert-butyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-piperidinyl)ethoxy)phenyl ester, monohydrochloride involves multiple steps, typically starting with the preparation of the phenyl ester intermediate. The process often includes:

    Formation of the Phenyl Ester: This step involves the reaction of a phenol derivative with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Piperidine Ring: The phenyl ester is then reacted with a piperidine derivative under controlled conditions to introduce the piperidine ring.

    Formation of the Monohydrochloride Salt: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-piperidinyl)ethoxy)phenyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups within the compound under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-piperidinyl)ethoxy)phenyl ester, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and tert-butyl group play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[4-[2-(1-piperidinyl)ethoxy]phenyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, [1-[[4-(phenylmethoxy)phenyl]methyl]-2-(1-piperidinyl)-2-thioxoethyl]-, 1,1-dimethylethyl ester

Uniqueness

Compared to similar compounds, Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-piperidinyl)ethoxy)phenyl ester, monohydrochloride is unique due to its specific structural features, such as the combination of a piperidine ring and a tert-butyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

118116-10-2

Molecular Formula

C20H33ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

[4-tert-butyl-3-(2-piperidin-1-ylethoxy)phenyl] N,N-dimethylcarbamate;hydrochloride

InChI

InChI=1S/C20H32N2O3.ClH/c1-20(2,3)17-10-9-16(25-19(23)21(4)5)15-18(17)24-14-13-22-11-7-6-8-12-22;/h9-10,15H,6-8,11-14H2,1-5H3;1H

InChI Key

RLKOFBSKVAHWGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)OC(=O)N(C)C)OCCN2CCCCC2.Cl

Origin of Product

United States

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